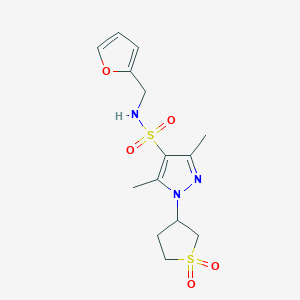
1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C14H19N3O5S2 and its molecular weight is 373.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is an intriguing member of the pyrazole-sulfonamide class, known for its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- A pyrazole ring which is known for its pharmacological significance.
- A sulfonamide group , commonly associated with antibacterial and diuretic properties.
- A furan moiety , which contributes to its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C15H18N4O4S |
| Molecular Weight | 358.39 g/mol |
| Boiling Point | 622.8 ± 55.0 °C (Predicted) |
| Density | 1.27 ± 0.1 g/cm³ (Predicted) |
| pKa | -1.37 ± 0.20 (Predicted) |
Biological Activity Overview
The biological activity of this compound has been assessed through various in vitro assays, demonstrating its potential as an antiproliferative agent. The following sections detail specific studies highlighting its efficacy and mechanisms of action.
Antiproliferative Activity
Recent studies have shown that derivatives of pyrazole-4-sulfonamide exhibit significant antiproliferative effects against various cancer cell lines. For instance, the compound was tested against U937 cells using the CellTiter-Glo Luminescent Cell Viability Assay. The results indicated that it possesses an IC50 value that suggests moderate cytotoxicity without significant effects on normal cell viability .
Case Study:
In a study conducted on a series of pyrazole-4-sulfonamide derivatives, compound MR-S1-13 demonstrated the highest yield and notable activity against cancer cells, suggesting that structural modifications can enhance biological efficacy .
The mechanism through which this compound exerts its biological effects is believed to involve:
- Inhibition of specific enzymes or receptors linked to cell proliferation.
- Modulation of signaling pathways that regulate cell cycle progression and apoptosis.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted.
Comparison Table
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| Pyrazole-4-sulfonamide Derivatives | Contains sulfonamide and pyrazole rings | Anticancer, anti-inflammatory |
| Furan Derivatives | Furan ring with varying substituents | Antimicrobial, antioxidant |
| Thiophene Derivatives | Thiophene rings with diverse functional groups | Antiviral, antifungal |
Synthesis Methods
The synthesis of This compound typically involves multi-step organic reactions starting from readily available precursors. Key steps include:
- Formation of the tetrahydrothiophene ring.
- Introduction of the furan moiety.
- Construction of the pyrazole core through condensation reactions.
属性
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-3,5-dimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5S2/c1-10-14(24(20,21)15-8-13-4-3-6-22-13)11(2)17(16-10)12-5-7-23(18,19)9-12/h3-4,6,12,15H,5,7-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPULFCYHEXRHMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)S(=O)(=O)NCC3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













